molecular formula C17H14ClNO2 B11835797 4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol CAS No. 80143-63-1

4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol

Cat. No.: B11835797
CAS No.: 80143-63-1
M. Wt: 299.7 g/mol
InChI Key: MXMRLZQEICIHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol is an isoquinoline derivative characterized by a hydroxyl group at position 7, a methoxy group at position 6, and a (4-chlorophenyl)methyl substituent at position 4 of the isoquinoline core.

Properties

CAS No.

80143-63-1

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol

InChI

InChI=1S/C17H14ClNO2/c1-21-17-8-15-12(6-11-2-4-14(18)5-3-11)9-19-10-13(15)7-16(17)20/h2-5,7-10,20H,6H2,1H3

InChI Key

MXMRLZQEICIHAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC=C(C2=C1)CC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chlorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoquinolines.

Scientific Research Applications

Chemistry

4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol serves as a crucial building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : The compound acts as a precursor for developing more complex organic molecules.
  • Coordination Chemistry : It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

The compound has been extensively studied for its biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of isoquinoline exhibit significant antibacterial activity against various bacterial strains. For example:
    Bacterial StrainMIC (µg/mL)
    Salmonella typhi15
    Bacillus subtilis20
    Escherichia coli50
    Staphylococcus aureus40

These findings suggest its potential as an antibacterial agent, particularly against resistant strains.

  • Anticancer Activity : Studies have demonstrated that isoquinoline derivatives can inhibit tumor growth in vivo models, indicating their promise as anticancer agents.

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

  • Neurological Disorders : The compound may interact with specific molecular targets involved in neurodegenerative diseases, suggesting avenues for drug development targeting conditions like Alzheimer's disease.
  • Enzyme Inhibition : Investigations into enzyme inhibition have revealed that modifications to the isoquinoline structure can enhance the inhibition of acetylcholinesterase (AChE), which is significant for treating neurodegenerative disorders.

Industry

In industrial applications, this compound is used:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science : The compound can be involved in developing new materials with specific properties due to its unique chemical structure.

Antibacterial Study

A study conducted by Nafeesa et al. evaluated various isoquinoline derivatives for their antibacterial efficacy against multiple strains. The results highlighted the potential of these compounds in pharmaceutical applications, particularly against resistant bacterial infections.

Anti-cancer Research

Research published in the Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives could effectively inhibit tumor growth in vivo models. This study showcases their promise as anticancer agents and suggests further exploration into their mechanisms of action.

Enzyme Inhibition Studies

Recent investigations revealed that specific modifications to the isoquinoline structure could enhance AChE inhibition. This finding suggests potential pathways for drug design targeting neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Key Structural Features :

  • Isoquinoline core: A bicyclic aromatic system with nitrogen at position 2.
  • Substituents :
    • 4-(4-Chlorophenyl)methyl: Enhances lipophilicity and electron-withdrawing effects.
    • 6-Methoxy: Improves solubility and modulates electronic properties.
    • 7-Hydroxyl: Facilitates hydrogen bonding and acidity.

Structural Analogs in the Isoquinoline Family

1-[(4-Hydroxyphenyl)methyl]-6-methoxy-3,4-dihydro-7-isoquinolinol (CAS 47145-46-0)
  • Structure: Partially saturated isoquinoline (3,4-dihydro) with a 4-hydroxybenzyl group at position 1.
  • 4-Hydroxybenzyl substituent increases polarity compared to the chlorophenyl group in the target compound.
  • Impact : Higher solubility but reduced membrane permeability compared to the chlorophenyl analog .
1-[2-(4-Chlorophenyl)ethyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol (CID 46693)
  • Structure: 3,4-Dihydroisoquinoline with a 4-chlorophenethyl chain (CH2CH2 linkage) at position 1 and a methyl group at position 2.
  • Key Differences :
    • Phenethyl vs. benzyl linkage: Longer chain may increase flexibility and steric bulk.
    • Additional methyl group at position 2: Enhances steric hindrance.
  • Impact : Altered pharmacokinetics due to increased molecular weight (MW = 340.89 vs. ~315 for the target compound) .

Quinoline and Quinazoline Derivatives

4-Chloro-6-methoxyquinolin-7-ol (CAS 205448-31-3)
  • Structure: Quinoline core (nitrogen at position 1) with chloro, methoxy, and hydroxyl groups at positions 4, 6, and 7, respectively.
  • Key Differences: Quinoline vs. Chloro at position 4 (quinoline) vs. chlorophenylmethyl at position 4 (isoquinoline).
  • Impact: Quinoline derivatives often exhibit distinct biological targets (e.g., kinase inhibition) compared to isoquinolines .
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol (CAS 184475-71-6)
  • Structure : Quinazoline core with a 3-chloro-4-fluoroaniline substituent.
  • Key Differences :
    • Quinazoline (two-nitrogen core) increases hydrogen-bonding capacity.
    • Fluoro and chloro substituents: Dual halogenation enhances electronegativity and receptor binding.
  • Impact: Higher potency in targeting tyrosine kinases compared to mono-halogenated isoquinolines .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula MW Notable Properties
Target Compound Isoquinoline 4-(4-Cl-C6H4-CH2), 6-OCH3, 7-OH C17H14ClNO2 315.75 Moderate lipophilicity, H-bond donor
1-(4-Hydroxybenzyl)-6-methoxy-3,4-dihydro-7-isoquinolinol 3,4-Dihydroisoquinoline 1-(4-OH-C6H4-CH2), 6-OCH3, 7-OH C17H17NO3 299.33 Higher solubility, reduced rigidity
4-Chloro-6-methoxyquinolin-7-ol Quinoline 4-Cl, 6-OCH3, 7-OH C10H8ClNO3 225.63 Planar structure, strong H-bonding
4-(3-Cl-4-F-C6H3-NH)-7-OCH3-quinazolin-6-ol Quinazoline 3-Cl, 4-F, 7-OCH3, 6-OH C15H11ClFN3O2 327.72 Dual halogenation, kinase inhibition

Biological Activity

The compound 4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol is a derivative of isoquinoline, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C17H16ClN1O2
  • Molecular Weight : 303.77 g/mol
  • Functional Groups : Methoxy, chlorophenyl, isoquinoline core

Antibacterial Activity

Recent studies have demonstrated that compounds related to isoquinoline exhibit significant antibacterial properties. For instance, the synthesized derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainMIC (µg/mL)
Salmonella typhi15
Bacillus subtilis20
Escherichia coli50
Staphylococcus aureus40

These results indicate that derivatives of isoquinoline can serve as potential antibacterial agents, particularly in treating infections caused by resistant strains.

Anti-inflammatory Activity

Isoquinoline derivatives have been noted for their anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages. This property suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer potential of isoquinoline derivatives has been extensively studied. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators.

Cancer Cell LineIC50 (µM)
MCF-710
HeLa15

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, notably against acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and disease mechanisms.

  • Acetylcholinesterase Inhibition : The inhibition of AChE is significant for developing treatments for Alzheimer's disease. The IC50 values for related compounds range from 2.14 µM to 6.28 µM, indicating strong inhibitory potential compared to standard drugs.
  • Urease Inhibition : Urease inhibitors are essential in treating infections caused by urease-producing bacteria such as Helicobacter pylori. The synthesized compounds exhibited IC50 values significantly lower than standard inhibitors.
EnzymeIC50 (µM)
Acetylcholinesterase2.14
Urease1.13

Case Studies

Several studies have explored the biological activities of isoquinoline derivatives:

  • Study on Antibacterial Properties : A study conducted by Nafeesa et al. synthesized various isoquinoline derivatives and evaluated their antibacterial efficacy against multiple strains, highlighting the potential of these compounds in pharmaceutical applications .
  • Anti-cancer Research : Research published in the Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives could effectively inhibit tumor growth in vivo models, showcasing their promise as anticancer agents .
  • Enzyme Inhibition Studies : A recent investigation into enzyme inhibition revealed that specific modifications to the isoquinoline structure could enhance AChE inhibition, suggesting avenues for drug design targeting neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.